4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the difluorophenyl group. One common approach is to start with 3,4-difluorophenylboronic acid, which undergoes a series of reactions to introduce the pyrrolidine ring and carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a ligand for various receptors. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine: The compound has been studied for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of certain products.
Mechanism of Action
The mechanism by which 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
3,4-Difluorophenylboronic acid: This compound shares the difluorophenyl group but lacks the pyrrolidine ring and carboxylic acid group.
3,4-Difluorophenyl isocyanate: Another related compound that contains the difluorophenyl group but has an isocyanate functional group instead.
Uniqueness: 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid is unique due to its combination of the pyrrolidine ring and carboxylic acid group, which provides distinct chemical and biological properties compared to its similar compounds.
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Properties
IUPAC Name |
4-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-9-2-1-6(3-10(9)13)7-4-14-5-8(7)11(15)16/h1-3,7-8,14H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAQDZVRKLMPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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